molecular formula C9H16N2S B14395763 N,N-Diethyl-4-methyl-6H-1,3-thiazin-2-amine CAS No. 89996-27-0

N,N-Diethyl-4-methyl-6H-1,3-thiazin-2-amine

Cat. No.: B14395763
CAS No.: 89996-27-0
M. Wt: 184.30 g/mol
InChI Key: HFAJEKGBJVNFEH-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-methyl-6H-1,3-thiazin-2-amine is an organic compound belonging to the class of amines It is characterized by the presence of a thiazine ring, which is a six-membered ring containing both nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-methyl-6H-1,3-thiazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diethylamine derivative with a sulfur-containing reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-methyl-6H-1,3-thiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or sulfur atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

N,N-Diethyl-4-methyl-6H-1,3-thiazin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N,N-Diethyl-4-methyl-6H-1,3-thiazin-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-methyl-6H-1,3-thiazin-2-amine
  • N,N-Diethyl-4-ethyl-6H-1,3-thiazin-2-amine
  • N,N-Diethyl-4-methyl-6H-1,3-oxazin-2-amine

Uniqueness

N,N-Diethyl-4-methyl-6H-1,3-thiazin-2-amine is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur in the thiazine ring

Properties

CAS No.

89996-27-0

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

N,N-diethyl-4-methyl-6H-1,3-thiazin-2-amine

InChI

InChI=1S/C9H16N2S/c1-4-11(5-2)9-10-8(3)6-7-12-9/h6H,4-5,7H2,1-3H3

InChI Key

HFAJEKGBJVNFEH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CCS1)C

Origin of Product

United States

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